2,4,6-Triisopropylbenzolsulfonyl azid

Übersicht

Beschreibung

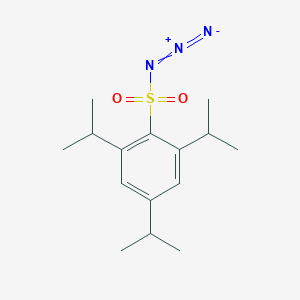

2,4,6-Triisopropylbenzenesulfonyl azide is an organic compound used primarily as a reagent in organic synthesis. It is known for its role in electrophilic amination reactions, particularly in the asymmetric synthesis of unnatural amino acids . The compound is characterized by its chemical formula C15H23N3O2S and a molar mass of 309.43 g/mol .

Wissenschaftliche Forschungsanwendungen

2,4,6-Triisopropylbenzenesulfonyl azide has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4,6-Triisopropylbenzenesulfonyl azide is typically synthesized through the reaction of 2,4,6-triisopropylbenzenesulfonyl chloride with sodium azide . The reaction is carried out under controlled conditions to ensure the safe handling of azides, which can be hazardous. The reaction conditions often involve the use of solvents like chloroform or ethyl acetate, and the reaction is maintained at low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of 2,4,6-triisopropylbenzenesulfonyl azide follows similar synthetic routes but on a larger scale. The process involves stringent safety measures due to the explosive nature of azides. The compound is often produced in a wetted form with water to stabilize it and reduce the risk of explosion .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triisopropylbenzenesulfonyl azide undergoes several types of chemical reactions, including:

Electrophilic Amination: It is used to introduce an azide group into carboxylic acid derivatives, which can then be reduced to form amines.

Diazo Transfer: The compound is used for diazo transfer to ketones under phase-transfer conditions, yielding sterically hindered diazo ketones.

Common Reagents and Conditions

Common reagents used with 2,4,6-triisopropylbenzenesulfonyl azide include potassium enolates (KHMDS) and oxazolidinones as chiral auxiliaries . The reactions are typically carried out under mild conditions to prevent the decomposition of the azide group.

Major Products Formed

The major products formed from reactions involving 2,4,6-triisopropylbenzenesulfonyl azide include α-azido derivatives and α-amino acids .

Wirkmechanismus

The mechanism of action of 2,4,6-triisopropylbenzenesulfonyl azide involves the transfer of the azide group to electrophilic centers in organic molecules . This transfer is facilitated by the sulfonyl group, which acts as an electron-withdrawing group, making the azide more reactive. The molecular targets include carboxylic acid derivatives and ketones, which undergo nucleophilic substitution to form azido derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

p-Toluenesulfonyl azide: Another sulfonyl azide used in similar electrophilic amination reactions.

Diphenylphosphoryl azide: Used for azide transfer in organic synthesis.

Azidotrimethylsilane: A reagent for introducing azide groups into organic molecules.

Uniqueness

2,4,6-Triisopropylbenzenesulfonyl azide is unique due to its steric hindrance provided by the triisopropyl groups, which enhances its selectivity in reactions. This makes it particularly useful for synthesizing sterically hindered molecules that are challenging to produce with other azides .

Biologische Aktivität

2,4,6-Triisopropylbenzenesulfonyl azide (TrisN3) is a versatile compound in organic synthesis, particularly noted for its biological activity. This article explores its mechanisms of action, biological effects, and potential applications in various fields such as medicinal chemistry and biochemistry.

2,4,6-Triisopropylbenzenesulfonyl azide is characterized by its azide functional group, which is known for its reactivity in click chemistry and other synthetic applications. Its structure can be represented as follows:

The compound's unique properties stem from the presence of the sulfonyl group and the azide moiety, which facilitate various chemical transformations.

Antibacterial Activity

Research indicates that TrisN3 exhibits significant antibacterial properties. In a study evaluating its effects on bacterial RNA polymerases (RNAPs), it was found to inhibit the activity of these enzymes, which are crucial for bacterial transcription. The compound demonstrated effective inhibition against several Gram-positive bacteria with minimum inhibitory concentrations (MICs) as low as 0.04 µg/mL against Streptococcus species .

Enzyme Inhibition

TrisN3 has been shown to interact with various enzymes through a mechanism involving nitrene transfer. This process facilitates C—H amination reactions catalyzed by Rieske dioxygenases, leading to the formation of cyclic sulfonamides (sultams), which possess diverse biological activities . The ability to modify biological molecules through such reactions highlights TrisN3's potential as a tool in drug development.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been conducted to understand how modifications to TrisN3 affect its biological activity. Variations in substituents on the benzene ring and alterations to the azide group have been systematically studied to optimize antibacterial efficacy and minimize toxicity . The SAR findings suggest that specific structural configurations enhance the compound's ability to inhibit bacterial growth.

Case Studies

- Inhibition of C. parvum : A derivative of TrisN3 was evaluated for its efficacy against Cryptosporidium parvum, a significant pathogen causing gastrointestinal infections. The compound exhibited an EC50 value of 6.4 nM, demonstrating potent inhibitory effects on the pathogen's growth in host cells .

- Antimicrobial Screening : In a comprehensive antimicrobial screening, TrisN3 derivatives were tested against a panel of microbial strains. The results indicated broad-spectrum activity with notable effectiveness against both aerobic and anaerobic bacteria .

Data Table: Biological Activity Summary

| Biological Activity | Target Organism | Effect | Concentration (µg/mL) |

|---|---|---|---|

| Antibacterial | Streptococcus salivarius | Inhibition of RNAP | 0.04 |

| Antimicrobial | C. parvum | Growth inhibition | EC50 = 6.4 nM |

| C—H Amination | Various substrates | Formation of sultams | 5 mM |

Eigenschaften

IUPAC Name |

N-diazo-2,4,6-tri(propan-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-9(2)12-7-13(10(3)4)15(14(8-12)11(5)6)21(19,20)18-17-16/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMWUHCKKDPRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N=[N+]=[N-])C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327323 | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36982-84-0 | |

| Record name | Trisyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36982-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triisopropylbenzene-sulfonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2,4,6-Triisopropylbenzenesulfonyl azide in organic synthesis?

A1: 2,4,6-Triisopropylbenzenesulfonyl azide acts as an efficient diazo transfer reagent. This means it can introduce a diazo group (N2) into molecules, particularly at the alpha-methylene position of carbonyl compounds like β-oxo esters and oxo sulfones. [1, 2] This transformation is valuable for synthesizing various organic compounds, including α-amino acid derivatives. [7]

Q2: Why is 2,4,6-Triisopropylbenzenesulfonyl azide preferred over other sulfonyl azides for certain reactions?

A2: Research indicates that while other sulfonyl azides like trifluoromethanesulfonyl azide (triflyl azide) are effective with activated acetic acid esters and ketones, [3, 4] 2,4,6-Triisopropylbenzenesulfonyl azide demonstrates superior performance in specific cases. For instance, it has shown greater efficiency in the α-azidation of amide enolates and ester enolates for synthesizing α-amino acid derivatives. [7]

Q3: Can you provide an example of how 2,4,6-Triisopropylbenzenesulfonyl azide facilitates the synthesis of complex molecules?

A3: A study successfully employed 2,4,6-Triisopropylbenzenesulfonyl azide in the total synthesis of (±)-camphorenone. [3] The researchers achieved a direct diazo transfer reaction to bicyclo[3.2.1]oct-6-en-2-ones using 2,4,6-Triisopropylbenzenesulfonyl azide and potassium tert-butoxide. The resulting α-diazoketones underwent a Wolff rearrangement, ultimately leading to the formation of (±)-camphorenone. This example highlights the reagent's utility in complex multi-step synthesis.

Q4: Beyond diazo transfer, has 2,4,6-Triisopropylbenzenesulfonyl azide been implicated in other unique reaction pathways?

A4: Interestingly, research has shown that 2,4,6-Triisopropylbenzenesulfonyl azide plays a crucial role in generating a short-lived tritylethynyl azide intermediate when reacting with tritylethyne treated with butyllithium. [1] This intermediate subsequently decomposes to cyanotritylcarbene. This finding challenged the previous understanding that tritylcarbenes exclusively form triphenylethenes and highlighted the potential for 2,4,6-Triisopropylbenzenesulfonyl azide to participate in reactions beyond simple diazo transfer.

Q5: What are some of the physical and chemical properties of 2,4,6-Triisopropylbenzenesulfonyl azide?

A5: 2,4,6-Triisopropylbenzenesulfonyl azide is characterized by a molecular formula of C15H23N3O2S and a molecular weight of 309.48 g/mol. [6] It exists as a solid with a melting point range of 41-43°C. [6] The compound exhibits excellent solubility in most organic solvents, making it a practical reagent for various synthetic applications. [6]

Q6: Are there any computational studies that shed light on the reactivity of 2,4,6-Triisopropylbenzenesulfonyl azide?

A6: Computational chemistry played a crucial role in understanding the unexpected formation of (diphenylmethylidene)cycloheptatrienes (heptafulvenes) alongside triphenylethenes from tritylcarbenes. [1] Static DFT, coupled cluster, and ab initio molecular dynamics calculations revealed that a fused bicyclobutane intermediate is key to heptafulvene formation. While the bicyclobutane can rearrange into triphenylethene, the energy landscape favors the heptafulvene pathway. This computational insight provided a deeper understanding of the reaction mechanism involving 2,4,6-Triisopropylbenzenesulfonyl azide.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.